REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([CH2:13][C:14](=[O:16])[CH3:15])/[CH:4]=[C:5](/[CH2:7][CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])\[CH3:6].[NH4+].[Cl-].[Na+].[Cl-].[CH3:21][O:22][C:23](=O)[O:24]C>C1(C)C=CC=CC=1.CN1CCCC1=O>[O:16]=[C:14]([CH2:13][CH2:3][CH:4]=[C:5]([CH3:6])[CH2:7][CH2:8][CH:9]=[C:10]([CH3:11])[CH3:12])[CH2:15][C:23]([O:22][CH3:21])=[O:24] |f:0.1,3.4,5.6,8.9|
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Name
|
mixture
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
toluene N-methylpyrrolidone
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C.CN1C(CCC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(\C=C(/C)\CCC=C(C)C)CC(C)=O
|
Name
|
|
Quantity
|
135 g
|
Type
|
reactant
|
Smiles
|
COC(OC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The obtained mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux (bath temperature 100°)
|
Type
|
CUSTOM
|
Details
|
upon the resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was kept refluxing during 10 min
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
An ether extraction
|
Type
|
DISTILLATION
|
Details
|
followed by the usual work up of the combined organic extracts and fractional distillation
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OC)CCC=C(CCC=C(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |